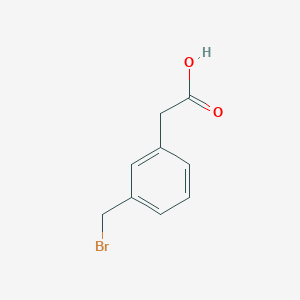

2-(3-(Bromomethyl)phenyl)acetic acid

Description

BenchChem offers high-quality 2-(3-(Bromomethyl)phenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Bromomethyl)phenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[3-(bromomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVUGJRUEGVFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CBr)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438944 | |

| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118647-53-3 | |

| Record name | 2-(3-(Bromomethyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(3-(Bromomethyl)phenyl)acetic acid, a versatile bifunctional building block with significant potential in medicinal chemistry and organic synthesis. As a senior application scientist, this document aims to deliver not only technical data but also practical insights into its reactivity and utility, particularly in the burgeoning field of targeted protein degradation.

Core Chemical and Physical Properties

2-(3-(Bromomethyl)phenyl)acetic acid is a substituted aromatic carboxylic acid containing a reactive benzylic bromide moiety. This unique combination of functional groups makes it a valuable intermediate for introducing a phenylacetic acid motif with a handle for further chemical modification.

Table 1: Physicochemical Properties of 2-(3-(Bromomethyl)phenyl)acetic acid

| Property | Value | Source(s) |

| CAS Number | 118647-53-3 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 341 °C (predicted) | [1] |

| Density | 1.565 g/cm³ (predicted) | [1] |

| pKa | 4.22 ± 0.10 (predicted) | [1] |

| SMILES | O=C(O)Cc1cccc(c1)CBr |

Synthesis of 2-(3-(Bromomethyl)phenyl)acetic Acid: A Mechanistic Approach

The most common and industrially scalable method for the synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid is through the radical bromination of 2-(3-methylphenyl)acetic acid (3-tolylacetic acid). This reaction proceeds via a free-radical chain mechanism, where the benzylic position is selectively halogenated due to the resonance stabilization of the resulting benzylic radical.

Reaction Mechanism: Free-Radical Bromination

The Wohl-Ziegler reaction, employing N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the preferred method. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or chlorobenzene under reflux or photochemical initiation.

Diagram 1: Mechanism of Benzylic Bromination

Caption: Free-radical chain mechanism of benzylic bromination.

Experimental Protocol (Adapted from a similar synthesis of the para-isomer)

-

Materials: 2-(3-methylphenyl)acetic acid, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), and chlorobenzene.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 2-(3-methylphenyl)acetic acid in chlorobenzene.

-

Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the mixture to 80-90 °C under incandescent light to initiate the reaction. An exotherm may be observed.

-

Maintain the temperature and stir for 6-12 hours, monitoring the reaction progress by TLC or HPLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Filter the solid and wash with cold chlorobenzene and then water to remove succinimide.

-

Dry the white solid under vacuum to yield 2-(3-(Bromomethyl)phenyl)acetic acid.

-

-

Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material spot and the appearance of the product spot on a TLC plate. The purity of the final product can be assessed by HPLC and its identity confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

-

~7.2-7.4 ppm (multiplet, 4H): Aromatic protons. The meta-substitution pattern will lead to a complex multiplet.

-

4.5 ppm (singlet, 2H): Methylene protons of the bromomethyl group (-CH₂Br).

-

3.6 ppm (singlet, 2H): Methylene protons of the acetic acid group (-CH₂COOH).

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~177 ppm: Carbonyl carbon of the carboxylic acid.

-

~138-140 ppm: Quaternary aromatic carbons.

-

~128-132 ppm: Aromatic CH carbons.

-

~40 ppm: Methylene carbon of the acetic acid group.

-

~33 ppm: Methylene carbon of the bromomethyl group.

Reactivity and Applications in Drug Development

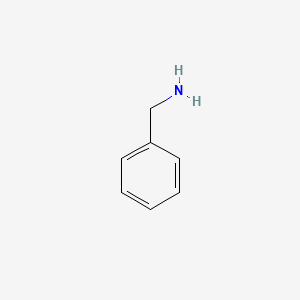

The chemical utility of 2-(3-(Bromomethyl)phenyl)acetic acid stems from its two distinct functional groups. The carboxylic acid allows for amide bond formation, esterification, and other related transformations. The benzylic bromide is a potent electrophile, readily undergoing nucleophilic substitution reactions.

Reactivity of the Benzylic Bromide

The benzylic bromide is highly susceptible to nucleophilic attack due to the stability of the resulting benzylic carbocation intermediate in an Sₙ1 reaction or the favorable transition state in an Sₙ2 reaction. This allows for the facile introduction of a wide range of functionalities, including amines, alcohols, thiols, and carbanions.

Diagram 2: Reactivity of 2-(3-(Bromomethyl)phenyl)acetic Acid

Caption: Key reactions of 2-(3-(Bromomethyl)phenyl)acetic acid.

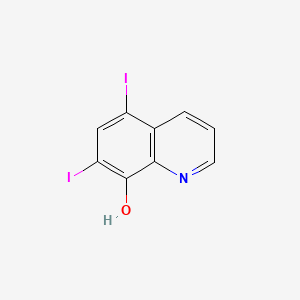

Application in PROTAC Synthesis

A significant application of derivatives of 2-(3-(Bromomethyl)phenyl)acetic acid is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The derivative, 2-(3-(aminomethyl)phenyl)acetic acid, serves as a rigid linker in the synthesis of PROTACs. For instance, it has been utilized in the development of a PROTAC that targets Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP), which are implicated in cancer immunotherapy.[2]

Diagram 3: Role in PROTAC Assembly

Caption: Synthesis and mechanism of action of a PROTAC utilizing a linker derived from 2-(3-(Bromomethyl)phenyl)acetic acid.

Safety and Handling

2-(3-(Bromomethyl)phenyl)acetic acid is a corrosive solid that can cause severe skin burns and eye damage. It is essential to handle this compound in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

2-(3-(Bromomethyl)phenyl)acetic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its dual reactivity allows for the construction of complex molecules with diverse functionalities. The demonstrated application of its derivatives as rigid linkers in the development of PROTACs highlights its contemporary relevance in the pursuit of novel therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage its potential in their respective fields.

References

Sources

An In-Depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-(3-(Bromomethyl)phenyl)acetic acid (CAS Number: 118647-53-3), a versatile bifunctional building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical and physical properties, provides a detailed, field-tested synthesis protocol, explores its reactivity and potential applications, and discusses its relevance in the context of pharmaceutical impurities.

Core Compound Properties and Specifications

2-(3-(Bromomethyl)phenyl)acetic acid is a substituted phenylacetic acid derivative featuring a reactive bromomethyl group at the meta position. This unique arrangement of a carboxylic acid and a benzylic bromide makes it a valuable intermediate for the synthesis of complex organic molecules.

| Property | Value | Source(s) |

| CAS Number | 118647-53-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₉BrO₂ | [1][4][5] |

| Molecular Weight | 229.07 g/mol | [1][4][5] |

| IUPAC Name | 2-(3-(Bromomethyl)phenyl)acetic acid | [4] |

| Synonyms | 3-(Bromomethyl)phenylacetic acid, Benzeneacetic acid, 3-(bromomethyl)- | [3][5] |

| Appearance | White to off-white solid (expected) | N/A |

| Storage | Store in a cool, dry, well-ventilated area, under an inert atmosphere, typically at 2-8°C. | [2] |

Strategic Synthesis: A Detailed Experimental Protocol

The synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid is most effectively achieved through the free-radical bromination of the corresponding 2-(3-methylphenyl)acetic acid (also known as m-tolylacetic acid). The following protocol is adapted from established procedures for the analogous para-isomer and represents a robust method for laboratory-scale synthesis.

Causality of Experimental Choices:

-

Starting Material: 2-(3-Methylphenyl)acetic acid is the logical precursor, as the methyl group provides a site for selective benzylic bromination without affecting the carboxylic acid moiety.

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination. It provides a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.

-

Radical Initiator: Azobisisobutyronitrile (AIBN) is a common and effective thermal radical initiator. Upon heating, it decomposes to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

-

Solvent: A non-polar, inert solvent like chlorobenzene is selected for its high boiling point, which is necessary to initiate the decomposition of AIBN and drive the reaction to completion. It also helps to solubilize the starting material.

-

Reaction Monitoring: Thin-layer chromatography (TLC) is a straightforward and effective technique to monitor the consumption of the starting material and the formation of the product.

-

Work-up and Purification: The work-up procedure is designed to remove the succinimide byproduct and any remaining reagents. The product is then isolated by filtration and can be further purified by recrystallization if necessary.

Experimental Workflow Diagram:

Caption: A generalized experimental workflow for the synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 2-(3-methylphenyl)acetic acid (1 equivalent), chlorobenzene (3-4 volumes), N-bromosuccinimide (1.1-1.3 equivalents), and azobisisobutyronitrile (0.02-0.05 equivalents).

-

Reaction Execution: Begin mechanical stirring and heat the mixture to approximately 85°C. An exotherm may be observed, raising the temperature to around 110°C. Maintain the reaction temperature between 90-110°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid will precipitate out of the solution.

-

Purification: Filter the crude product and wash the filter cake thoroughly with water to remove succinimide and other water-soluble impurities. Dry the resulting white to off-white solid under vacuum to yield 2-(3-(bromomethyl)phenyl)acetic acid. The purity is typically high, but recrystallization from a suitable solvent like toluene can be performed if necessary.

Analytical Characterization (Expected)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

A singlet corresponding to the two protons of the benzylic methylene group (CH₂Br) is expected around δ 4.5 ppm.

-

A singlet for the two protons of the acetic acid methylene group (CH₂COOH) should appear around δ 3.6 ppm.

-

The aromatic protons will present as a multiplet in the region of δ 7.2-7.4 ppm.

-

A broad singlet for the carboxylic acid proton (-COOH) will be observed, typically downfield (>10 ppm), and its position can be concentration-dependent.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected around δ 175-180 ppm.

-

The benzylic carbon (CH₂Br) should appear around δ 33-35 ppm.

-

The acetic acid methylene carbon (CH₂COOH) is anticipated around δ 40-42 ppm.

-

Aromatic carbons will be in the typical range of δ 125-140 ppm.

-

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺. A characteristic fragmentation pattern would involve the loss of the bromine atom (-Br), the carboxylic acid group (-COOH), and the entire acetic acid moiety (-CH₂COOH). The benzylic cation resulting from the loss of Br would be a prominent peak.

Infrared (IR) Spectroscopy:

-

The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid from approximately 2500 to 3300 cm⁻¹.

-

A strong carbonyl (C=O) stretching vibration is expected around 1700 cm⁻¹.

-

The C-Br stretching vibration will be present in the fingerprint region, typically around 600-700 cm⁻¹.

Reactivity and Applications in Medicinal Chemistry

The synthetic utility of 2-(3-(bromomethyl)phenyl)acetic acid stems from its two distinct reactive centers: the carboxylic acid and the benzylic bromide.

Reactivity Profile:

Caption: Reactivity map of 2-(3-(Bromomethyl)phenyl)acetic acid.

Applications as a Building Block:

-

Alkylation of Heterocycles: The benzylic bromide is an excellent electrophile for the N-alkylation of nitrogen-containing heterocycles (e.g., imidazoles, triazoles, indoles) and the S-alkylation of sulfur-containing heterocycles (e.g., thiophenes, thiazoles). This is a common strategy in medicinal chemistry to introduce a phenylacetic acid moiety, which can mimic a phosphate group or interact with specific binding pockets in proteins.

-

Synthesis of PROTAC Linkers: While direct evidence for this specific molecule is limited, the related 2-(3-(aminomethyl)phenyl)acetic acid is used as a linker in Proteolysis Targeting Chimeras (PROTACs). 2-(3-(Bromomethyl)phenyl)acetic acid can serve as a precursor to such amino-functionalized linkers through substitution with an appropriate nitrogen nucleophile.

-

Ester and Amide Derivatives: The carboxylic acid group can be readily converted into a wide range of esters and amides. This allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which is a crucial aspect of drug design.

-

Formation of Fused Ring Systems: Through intramolecular reactions, this building block can be used to construct fused heterocyclic systems, which are common scaffolds in many biologically active molecules.

Relevance to Pharmaceutical Impurities: The Case of Zomepirac

Zomepirac is a non-steroidal anti-inflammatory drug (NSAID) that is structurally a pyrrole-substituted phenylacetic acid.[6] Although not definitively documented as a process impurity, 2-(3-(bromomethyl)phenyl)acetic acid could plausibly arise as an impurity in the synthesis of Zomepirac or its analogues under certain conditions.

Potential Formation Pathway:

If the synthesis of a Zomepirac analogue were to start from 2-(3-methylphenyl)acetic acid or a derivative thereof, incomplete reaction or side reactions during a bromination step could lead to the formation of 2-(3-(bromomethyl)phenyl)acetic acid as a residual impurity. The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.

Safety, Handling, and Storage

As with all benzylic bromides, 2-(3-(bromomethyl)phenyl)acetic acid should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. It is often recommended to store under an inert atmosphere.[2]

-

In case of exposure:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Conclusion

2-(3-(Bromomethyl)phenyl)acetic acid is a valuable and versatile building block in organic synthesis, particularly for applications in drug discovery and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

-

Pharmaffiliates. Zomepirac-impurities. [Link]

-

001CHEMICAL. CAS No. 118647-53-3, 2-(3-(Bromomethyl)phenyl)acetic acid. [Link]

-

Matrix Fine Chemicals. 2-(3-BROMOPHENYL)ACETIC ACID | CAS 1878-67-7. [Link]

-

PharmaCompass. Zomepirac | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC. A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. [Link]

-

PMC. Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 118647-53-3|2-(3-(Bromomethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3 - Sunway Pharm Ltd [3wpharm.com]

- 4. 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3 | AChemBlock [achemblock.com]

- 5. 3-(Bromomethyl)phenylacetic acid | 118647-53-3 [chemicalbook.com]

- 6. Buy Zomepirac sodium salt | 64092-48-4 [smolecule.com]

An In-depth Technical Guide to 2-(3-(Bromomethyl)phenyl)acetic Acid for Researchers and Drug Development Professionals

Core Compound Analysis

2-(3-(Bromomethyl)phenyl)acetic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the field of organic synthesis and drug discovery. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, makes it a versatile intermediate for the construction of complex molecular architectures.

Molecular Profile

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research and development. The key molecular identifiers and properties of 2-(3-(Bromomethyl)phenyl)acetic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| CAS Number | 118647-53-3 | [1] |

| IUPAC Name | 2-(3-(bromomethyl)phenyl)acetic acid | |

| Appearance | Off-white to white solid | |

| Purity | Typically ≥95% |

Synthesis Protocol: From Bench to Scale

The reliable synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid is crucial for its utilization in research and development. The following protocol outlines a common and effective method for its preparation starting from 2-(m-tolyl)acetic acid via a free-radical bromination reaction. This method is chosen for its relatively high yield and straightforward execution.

Causality of Experimental Choices

The selection of reagents and conditions is paramount for a successful synthesis. N-Bromosuccinimide (NBS) is employed as the brominating agent due to its ability to provide a low, steady concentration of bromine, which is essential for selective benzylic bromination over aromatic ring bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to initiate the reaction, often in a non-polar solvent like chloroform or carbon tetrachloride to facilitate the radical chain mechanism. The reaction is generally carried out under reflux to provide the necessary thermal energy for radical formation.

Step-by-Step Experimental Protocol[2]

Materials:

-

2-(m-tolyl)acetic acid

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃)

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

2M Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid in chloroform.

-

Reagent Addition: Add N-Bromosuccinimide (typically 1.05-1.1 equivalents) and a catalytic amount of a radical initiator to the solution.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Extraction and Washing: Dissolve the residue in dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts.

-

Acidification and Isolation: Acidify the aqueous layer with 2M hydrochloric acid to a pH of less than 2. This will precipitate the product.

-

Final Extraction and Drying: Extract the acidified aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(Bromomethyl)phenyl)acetic acid as a solid.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-(3-(Bromomethyl)phenyl)acetic acid.

Applications in Medicinal Chemistry and Drug Discovery

The utility of 2-(3-(Bromomethyl)phenyl)acetic acid stems from its ability to serve as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the carboxylic acid provides a handle for amide bond formation, esterification, or other derivatizations.

Phenylacetic acid derivatives are integral components of numerous pharmaceuticals.[2][3] While specific, publicly available examples of marketed drugs derived directly from 2-(3-(Bromomethyl)phenyl)acetic acid are not readily found, its structural motif is highly relevant. For instance, its amine-derivatized counterpart, 2-(3-(aminomethyl)phenyl)acetic acid, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are an emerging therapeutic modality designed to selectively degrade target proteins implicated in disease.

The general class of substituted phenylacetic acids is a cornerstone in medicinal chemistry, with applications including the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[5] The ability to functionalize the phenyl ring allows for the modulation of a compound's pharmacokinetic and pharmacodynamic properties.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety precautions are essential when handling 2-(3-(Bromomethyl)phenyl)acetic acid.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive solid that can cause severe skin burns and eye damage. It is crucial to handle it in a well-ventilated area, preferably within a chemical fume hood.

Mandatory PPE:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A lab coat and appropriate protective clothing.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Logical Relationship Diagram for Safety and Handling

Caption: Logical relationship between hazard identification, PPE, handling, and emergency procedures.

Conclusion

2-(3-(Bromomethyl)phenyl)acetic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its well-defined properties, accessible synthesis, and reactive handles make it an important tool in the synthesis of novel bioactive molecules. Adherence to strict safety protocols is essential for its handling. This guide provides a foundational understanding to enable its effective and safe use in the laboratory.

References

-

001CHEMICAL. 2-(3-(Bromomethyl)phenyl)acetic acid. Available at: [Link]

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available at: [Link]

- Google Patents. Process for the preparation of α-bromo-phenylacetic acids.

-

MDPI. Which boronic acids are used most frequently for synthesis of bioactive molecules. Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-(3-(Bromomethyl)phenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(3-(bromomethyl)phenyl)acetic acid, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding reaction. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Introduction: The Significance of 2-(3-(Bromomethyl)phenyl)acetic Acid

2-(3-(Bromomethyl)phenyl)acetic acid, with CAS Registry Number 118647-53-3, is a bifunctional organic molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Its structure incorporates a reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions, and a carboxylic acid moiety that allows for a wide range of chemical transformations, including esterification and amidation. This dual reactivity makes it a versatile building block for the synthesis of more complex molecular architectures.

The phenylacetic acid scaffold itself is a common motif in a variety of therapeutic agents.[4] The introduction of a bromomethyl group at the meta-position provides a strategic handle for the introduction of diverse functional groups, enabling the exploration of structure-activity relationships in drug discovery programs.

Retrosynthetic Analysis and Pathway Selection

A logical and efficient retrosynthetic analysis of 2-(3-(bromomethyl)phenyl)acetic acid points to 3-methylphenylacetic acid as the ideal starting material. This precursor is commercially available and relatively inexpensive. The key transformation is the selective bromination of the benzylic methyl group.

Caption: Retrosynthetic approach for 2-(3-(bromomethyl)phenyl)acetic acid.

The most common and effective method for this transformation is a free-radical bromination. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent. This pathway is favored due to its selectivity for the benzylic position over aromatic bromination and its generally high yields.

Mechanistic Insights: Free-Radical Bromination

The conversion of 3-methylphenylacetic acid to 2-(3-(bromomethyl)phenyl)acetic acid proceeds via a well-established free-radical chain mechanism. The process can be broken down into three key stages: initiation, propagation, and termination.

Caption: Simplified mechanism of free-radical bromination.

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide, upon heating or exposure to light. This generates highly reactive radicals.

-

Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the methyl group of 3-methylphenylacetic acid. This step is highly selective for the benzylic position because the resulting benzylic radical is stabilized by resonance with the aromatic ring. The newly formed benzylic radical then reacts with a molecule of bromine (generated in situ from the reaction of NBS with trace amounts of HBr) to yield the desired product and a new bromine radical, which can then continue the chain reaction.

-

Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product.

Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination and is optimized for the synthesis of 2-(3-(bromomethyl)phenyl)acetic acid.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Methylphenylacetic acid | 150.17 | 10.0 g | 0.0666 |

| N-Bromosuccinimide (NBS) | 177.98 | 12.4 g | 0.0697 |

| Benzoyl Peroxide (BPO) | 242.23 | 0.16 g | 0.00066 |

| Chlorobenzene | 112.56 | 100 mL | - |

Equipment:

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Light source (e.g., a 100W incandescent lamp)

Procedure:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 3-methylphenylacetic acid (10.0 g, 0.0666 mol) and chlorobenzene (100 mL).

-

Stir the mixture to dissolve the starting material.

-

Add N-bromosuccinimide (12.4 g, 0.0697 mol) and benzoyl peroxide (0.16 g, 0.00066 mol) to the flask.

-

Begin stirring the reaction mixture and gently heat it to 85-90 °C using a heating mantle.

-

Position a light source to illuminate the reaction flask to facilitate the initiation of the radical reaction.

-

Maintain the reaction at 90-110 °C for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

The product will precipitate out of the solution as a white solid.

-

Filter the solid product using a Büchner funnel and wash the filter cake with cold water to remove any remaining succinimide.

-

Dry the collected solid under vacuum to obtain 2-(3-(bromomethyl)phenyl)acetic acid.

Characterization and Expected Results

The final product should be a white to off-white solid. The expected yield for this reaction is typically in the range of 85-95%.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₉H₉BrO₂[1][3] |

| Molecular Weight | 229.07 g/mol [1][3] |

| CAS Number | 118647-53-3[1][2] |

| Appearance | White to off-white solid |

The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC), and its identity can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Benzoyl Peroxide (BPO): A strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce its shock sensitivity.

-

Chlorobenzene: A flammable and toxic solvent. All manipulations should be carried out in a well-ventilated fume hood.

-

Free-radical reactions: Can be exothermic. Careful temperature control is crucial to prevent runaway reactions.

Conclusion

The synthesis of 2-(3-(bromomethyl)phenyl)acetic acid via the free-radical bromination of 3-methylphenylacetic acid is a robust and efficient method. This guide provides a detailed and practical framework for its successful implementation in a laboratory setting. By understanding the underlying reaction mechanism and adhering to the outlined experimental protocol, researchers can reliably produce this valuable chemical intermediate for their synthetic endeavors.

References

- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

- AChemBlock. 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3.

- BLDpharm. 118647-53-3|2-(3-(Bromomethyl)phenyl)acetic acid.

- Google Patents. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid.

- 001CHEMICAL. CAS No. 118647-53-3, 2-(3-(Bromomethyl)phenyl)acetic acid.

- Sunway Pharm Ltd. 3-(Bromomethyl)phenylacetic acid - CAS:118647-53-3.

- Human Metabolome Database. Showing metabocard for 3-Methylphenylacetic acid (HMDB0002222).

Sources

- 1. 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3 | AChemBlock [achemblock.com]

- 2. 118647-53-3|2-(3-(Bromomethyl)phenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 001chemical.com [001chemical.com]

- 4. inventivapharma.com [inventivapharma.com]

- 5. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

2-(3-(Bromomethyl)phenyl)acetic acid structural analogs

An In-Depth Technical Guide to the Synthesis and Application of 2-(3-(Bromomethyl)phenyl)acetic Acid Structural Analogs

Abstract

The 2-phenylacetic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The introduction of a reactive bromomethyl group, as seen in 2-(3-(bromomethyl)phenyl)acetic acid, transforms this simple scaffold into a versatile platform for the synthesis of diverse structural analogs. This guide provides an in-depth exploration of this platform, detailing the synthesis of the core molecule, strategies for structural diversification, and applications in drug discovery. We delve into the mechanistic rationale behind key synthetic transformations and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Core Scaffold: Synthesis and Reactivity of 2-(3-(Bromomethyl)phenyl)acetic Acid

The strategic importance of 2-(3-(bromomethyl)phenyl)acetic acid lies in its dual functionality: a carboxylic acid moiety amenable to standard transformations and a highly reactive benzylic bromide handle. The synthesis of this core scaffold typically begins with the commercially available 2-(3-methylphenyl)acetic acid.

Synthesis via Selective Benzylic Bromination

The conversion of the benzylic methyl group to a bromomethyl group is most effectively achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1] This method offers high selectivity for the benzylic position over other potentially reactive sites, such as the aromatic ring or the alpha-carbon of the acetic acid moiety.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent over molecular bromine (Br₂) for this transformation.[1][2] Its primary role is to provide a constant, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction. This low concentration is critical to favor the radical substitution pathway at the benzylic position while suppressing competitive and undesirable electrophilic addition to the aromatic ring.[3]

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical (Br•) that starts the chain reaction. This is typically achieved using either a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (irradiation with light).[4][5]

-

Solvent: Anhydrous non-polar solvents, such as carbon tetrachloride (CCl₄) or cyclohexane, are traditionally used to ensure the radical mechanism is favored.[4][5] However, due to the toxicity of CCl₄, greener alternatives like acetonitrile or even aqueous systems are being explored.[6] Maintaining anhydrous conditions is crucial, as water can hydrolyze the NBS and the desired product.

The Free-Radical Chain Mechanism

The Wohl-Ziegler bromination proceeds via a classic radical chain mechanism involving three distinct stages: initiation, propagation, and termination. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent phenyl ring, is the key driver for the reaction's selectivity.[7]

Caption: Free-radical chain mechanism of benzylic bromination.

Strategies for Generating Structural Analogs

The power of 2-(3-(bromomethyl)phenyl)acetic acid lies in its utility as a starting point for creating vast libraries of analogs. This process, often referred to as "scaffold morphing" or "scaffold decoration," involves targeted modifications at its two primary reactive sites.[8]

Caption: Diversification strategies for the core scaffold.

Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a classic handle for modification.

-

Esterification and Amidation: Converting the acid to esters or amides is a common strategy to modulate physicochemical properties like lipophilicity, solubility, and metabolic stability. This can also transform the molecule into a prodrug.[9]

-

Bioisosteric Replacement: In many NSAIDs, the free carboxylic acid is responsible for gastrointestinal side effects.[10] Replacing this group with acidic bioisosteres, such as 1,3,4-oxadiazoles or tetrazoles, can mitigate this toxicity while retaining or enhancing anti-inflammatory activity.[10]

Nucleophilic Displacement of the Benzylic Bromide

The C-Br bond at the benzylic position is highly susceptible to nucleophilic substitution (typically SN2), allowing for the introduction of a wide array of functional groups. This is the primary route to significant structural diversity.

-

Amine Analogs: Reaction with primary or secondary amines yields aminomethyl derivatives. This is a particularly valuable transformation, as the resulting 2-(3-(aminomethyl)phenyl)acetic acid structures are key components in PROTAC (Proteolysis Targeting Chimera) linkers and other advanced therapeutic modalities.[11]

-

Ether and Thioether Analogs: Reaction with alcohols, phenols, or thiols introduces ether or thioether linkages, enabling the exploration of new chemical space and interactions with biological targets.

-

Other Nucleophiles: A wide range of other nucleophiles, including azide, cyanide, and acetylides, can be used to install diverse functionalities for further elaboration or to act as pharmacophores themselves.

Applications in Drug Discovery and Development

Structural analogs derived from 2-(3-(bromomethyl)phenyl)acetic acid have found applications across multiple therapeutic areas, leveraging the privileged nature of the phenylacetic acid scaffold.

| Therapeutic Area | Target Class/Mechanism | Example Analog Strategy |

| Inflammation | Cyclooxygenase (COX) Enzymes | Modification of the carboxylic acid to reduce GI toxicity; used as intermediates for NSAIDs like Diclofenac and Ibuprofen.[10][12] |

| Oncology | Carbonic Anhydrase (CA) Inhibitors | Hybrid molecules linking a CA-inhibiting moiety (e.g., coumarin) to an NSAID scaffold via the benzylic position.[12][13] |

| Neurodegenerative Disease | γ-Secretase Modulators (GSMs) | Phenylacetic acid serves as a core scaffold; modifications at the benzylic position tune potency and brain penetration for Alzheimer's treatment.[14] |

| Targeted Protein Degradation | PROTAC Linkers | The aminomethylphenylacetic acid derivative serves as a versatile linker to connect a target-binding ligand and an E3 ligase ligand.[11] |

| Enzyme Inhibition | Serine Proteases | The phenylacetic acid core can be used as a starting point for designing specific enzyme inhibitors.[15] |

Key Experimental Protocols

The following protocols are presented as a guide and should be adapted based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of 2-(3-(Bromomethyl)phenyl)acetic acid (Core Scaffold)

This protocol describes the Wohl-Ziegler bromination of 2-(3-methylphenyl)acetic acid.

Materials:

-

2-(3-methylphenyl)acetic acid

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-methylphenyl)acetic acid (1.0 eq).

-

Add anhydrous CCl₄ (or acetonitrile) to dissolve the starting material.

-

Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., Nitrogen or Argon). The reaction can also be initiated by irradiation with a broadband lamp.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the consumption of the denser NBS, which sinks, and the formation of succinimide, which floats.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.

-

Combine the filtrates and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to obtain pure 2-(3-(bromomethyl)phenyl)acetic acid.[16]

Protocol 2: General Procedure for Nucleophilic Substitution

This protocol describes the synthesis of an amine analog.

Materials:

-

2-(3-(Bromomethyl)phenyl)acetic acid (1.0 eq)

-

Primary or secondary amine (2.2 eq)

-

A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile

-

A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Ethyl acetate

-

1M HCl solution

-

Water, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(3-(bromomethyl)phenyl)acetic acid in DMF.

-

Add the amine and the base (K₂CO₃).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

If the product contains a basic amine, an acidic wash/basic workup can be used for purification. Otherwise, dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product via column chromatography or recrystallization to yield the desired amine analog.

Conclusion and Future Perspectives

2-(3-(Bromomethyl)phenyl)acetic acid is more than a simple chemical intermediate; it is a powerful and versatile scaffold for modern drug discovery. Its straightforward synthesis and dual reactive handles provide an efficient entry point to a vast and diverse chemical space. The analogs derived from this core structure have demonstrated significant potential in developing novel therapeutics, from improved NSAIDs to sophisticated protein degraders. Future research will likely focus on expanding the library of analogs through combinatorial approaches, exploring new bioisosteric replacements for the carboxylic acid, and applying the scaffold to novel biological targets and therapeutic modalities.

References

- The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2)

- Tanko, J. M., & Blackstock, S. C. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.

- N-Bromosuccinimide | PDF. Slideshare.

- Tuleen, D. L., & Hess, B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

- Angeli, E., et al. (2017). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 60(5), 2045-2057.

- Raauf, A. M. R., et al. (2019). Non-Steroidal Anti-inflammatory Drugs (NSAIDs): Synthesis of Ibuprofen, Naproxen and Nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences, 19(3), 19-27.

- N-Bromosuccinimide. Wikipedia.

- Angeli, E., et al. (2017). Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs–CAIs) for the Treatment of Rheumatoid Arthritis.

- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2024). Medium.

- Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(20), 3142-3146.

- N-Bromosuccinimide. (2019). Wikipedia.

- Husain, A., et al. (2009). Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. Acta Poloniae Pharmaceutica, 66(4), 379-386.

- Le, C., et al. (2020). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'.

- Radical Substitution: Radical bromination of hydrocarbons. Organic Chemistry.

- Free Radical Bromination.

- Liu, K., et al. (2012). Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach. Bioorganic & Medicinal Chemistry Letters, 22(1), 312-316.

- Cantillo, D., et al. (2014). A Continuous-Flow Protocol for the Bromination of Benzylic Compounds with N-Bromosuccinimide. The Journal of Organic Chemistry, 79(1), 223-229.

- Gray, B., et al. (1988). Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization. Journal of Biological Chemistry, 263(19), 9225-9231.

- A kind of preparation method to bromomethyl phenylacetic acid. (2017).

- Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. (2022). MDPI.

- 4-(Bromomethyl)phenylacetic acid. Chem-Impex.

- 4-(Bromomethyl)phenylacetic acid 95 13737-36-5. Sigma-Aldrich.

- 2-(3-(Aminomethyl)phenyl)acetic acid (3-Aminomethyl-phenylacetic acid) | PROTAC Linker. MedChemExpress.

- Molecular Modification: A Strategy in Drug Discovery and Drug Design. (2023). Journal of Pharmaceutical Sciences and Research, 15(8), 2933-2937.

Sources

- 1. 9. NBS | PDF [slideshare.net]

- 2. suru-chem.com [suru-chem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]

- 7. Chapter 3 Worked Problem 1 [sites.science.oregonstate.edu]

- 8. mdpi.com [mdpi.com]

- 9. The synthesis of non-steroidal anti-inflammatory drug (NSAID)–lantadene prodrugs as novel lung adenocarcinoma inhibitors via the inhibition of cyclooxygenase-2 (COX-2), cyclin D1 and TNF-α-induced NF-κB activation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Design and Synthesis of Novel Nonsteroidal Anti-Inflammatory Drugs and Carbonic Anhydrase Inhibitors Hybrids (NSAIDs-CAIs) for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Discovery of 4-aminomethylphenylacetic acids as γ-secretase modulators via a scaffold design approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acid-sensitive latent inhibitors for proteolytic enzymes: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN106905135A - A kind of preparation method to bromomethyl phenylacetic acid - Google Patents [patents.google.com]

A Technical Guide to Determining the Organic Solvent Solubility of 2-(3-(Bromomethyl)phenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(3-(Bromomethyl)phenyl)acetic acid is a vital building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its solubility in various organic solvents is a critical physical property that dictates its utility in reaction chemistry, purification, formulation, and ultimately, its bioavailability. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound. It moves beyond a simple data sheet to empower researchers with the foundational principles, detailed experimental protocols, and data interpretation strategies necessary for robust and reliable solubility assessment. We present the gold-standard shake-flask method for determining thermodynamic equilibrium solubility, supplemented by high-performance liquid chromatography (HPLC) for accurate quantification.

Physicochemical Profile and Solubility Predictions

Before embarking on experimental determination, a structural analysis of 2-(3-(bromomethyl)phenyl)acetic acid (Molecular Formula: C9H9BrO2, Molecular Weight: 229.07 g/mol ) provides qualitative insights into its expected solubility behavior.[1][2]

-

Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This suggests favorable interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF). The acidic nature (predicted pKa ≈ 4.22) implies that its ionization state, and thus solubility, will be highly dependent on the pH in aqueous systems.[2]

-

Phenyl Ring: The aromatic ring is nonpolar and contributes to the molecule's lipophilicity, suggesting some solubility in less polar solvents like ethers or chlorinated solvents.

-

Bromomethyl Group (-CH2Br): This group adds to the molecular weight and introduces a degree of polarity, while also being a reactive handle for further synthesis.

Based on the principle of "like dissolves like," we can predict a solubility profile where the compound exhibits moderate to good solubility in polar organic solvents and lower solubility in nonpolar hydrocarbon solvents.[3] However, the interplay between the polar carboxylic acid and the nonpolar phenyl ring necessitates experimental verification for quantitative assessment.

The Imperative of Experimental Solubility Determination

While predictions are useful, empirical data is non-negotiable in drug development and process chemistry.[4][5] Solubility directly impacts:

-

Reaction Kinetics: The concentration of reactants in solution affects reaction rates.

-

Purification: Crystallization and chromatography rely on differential solubility.[5][6]

-

Formulation: The ability to create stable solutions at desired concentrations is fundamental for preclinical and clinical studies.[4]

-

Bioavailability: Poor solubility can be a major obstacle to a drug candidate's absorption and efficacy.[7]

This guide focuses on determining thermodynamic solubility , which represents the true equilibrium state of a saturated solution and is the most reliable measure for formulation and biopharmaceutical studies.[8][9][10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid state.[10][11]

Principle

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium. After this period, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC.[7][12]

Materials and Equipment

-

2-(3-(bromomethyl)phenyl)acetic acid (solid)

-

Selected organic solvents (HPLC-grade or equivalent purity)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid 2-(3-(bromomethyl)phenyl)acetic acid to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[11] A starting point of ~5-10 mg of solid per 1 mL of solvent is recommended.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker. Agitate the suspensions at a constant temperature (e.g., 25°C) for at least 24 hours. Longer incubation times (up to 72 hours) may be necessary to ensure true equilibrium is reached, especially for poorly soluble compounds.[7][8][13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.[14]

-

Quantification (HPLC): Analyze the filtrate using a validated HPLC method to determine the concentration of the dissolved compound. This involves creating a calibration curve from standard solutions of known concentrations.[3][12]

Self-Validating System: Ensuring Accuracy

-

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in each vial. Its absence indicates that the compound completely dissolved, and more solid should be added and the experiment repeated.

-

Time to Equilibrium: To validate the 24-hour incubation, run a parallel experiment where samples are taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between the later time points.[13]

-

Reference Standards: Include a reference compound with known solubility in your chosen solvents to validate the experimental setup and analytical procedure.

Visual Workflow: Solubility Determination

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 3-(Bromomethyl)phenylacetic acid | 118647-53-3 [chemicalbook.com]

- 3. pharmaguru.co [pharmaguru.co]

- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 5. coastviewsolvents.com [coastviewsolvents.com]

- 6. haltermann-carless.com [haltermann-carless.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. enamine.net [enamine.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Characterization of 2-(3-(Bromomethyl)phenyl)acetic Acid: A Technical Guide for Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(3-(bromomethyl)phenyl)acetic acid (CAS No. 118647-53-3), a key intermediate in pharmaceutical synthesis. In the absence of a complete, publicly available dataset, this document leverages established spectroscopic principles and comparative data from analogous structures to predict the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quality control of this important chemical entity.

Introduction: The Significance of 2-(3-(Bromomethyl)phenyl)acetic Acid in Medicinal Chemistry

2-(3-(Bromomethyl)phenyl)acetic acid is a bifunctional organic molecule featuring a phenylacetic acid moiety and a reactive bromomethyl group. This unique combination makes it a valuable building block in the synthesis of a wide range of pharmacologically active compounds. The phenylacetic acid core is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), while the benzylic bromide provides a reactive handle for the introduction of various functional groups through nucleophilic substitution.

Accurate and comprehensive characterization of such intermediates is paramount in drug discovery and development to ensure the identity, purity, and stability of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and molecular weight.

This guide will delve into the theoretical underpinnings and practical considerations for the spectroscopic analysis of 2-(3-(bromomethyl)phenyl)acetic acid.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of 2-(3-(bromomethyl)phenyl)acetic acid.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield. |

| ~7.45-7.20 | Multiplet | 4H | Ar-H | The four protons on the disubstituted aromatic ring will appear as a complex multiplet. |

| ~4.50 | Singlet | 2H | -CH₂Br | The methylene protons adjacent to the bromine atom are deshielded and appear as a sharp singlet. |

| ~3.65 | Singlet | 2H | -CH₂COOH | The methylene protons adjacent to the carboxylic acid group are also deshielded and appear as a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~138 | Ar-C (quaternary) | Aromatic carbon attached to the bromomethyl group. |

| ~133 | Ar-C (quaternary) | Aromatic carbon attached to the acetic acid moiety. |

| ~131, 129, 128, 127 | Ar-CH | Aromatic methine carbons. |

| ~41 | -CH₂COOH | Aliphatic carbon of the acetic acid side chain. |

| ~33 | -CH₂Br | Aliphatic carbon attached to the bromine atom. |

dot

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-(3-(bromomethyl)phenyl)acetic acid is expected to show characteristic absorption bands for the carboxylic acid, aromatic ring, and carbon-bromine bond.

Predicted Key IR Absorptions (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-2500 | Broad, Strong | O-H stretch | Characteristic broad absorption of a carboxylic acid O-H bond due to hydrogen bonding. |

| ~1700 | Strong | C=O stretch | Strong absorption from the carbonyl group of the carboxylic acid. |

| 1600, 1475 | Medium | C=C stretch | Aromatic ring C=C stretching vibrations. |

| ~1410, ~920 | Medium, Broad | O-H bend | In-plane and out-of-plane bending of the carboxylic acid O-H. |

| ~1250 | Medium | C-O stretch | Stretching vibration of the carboxylic acid C-O single bond. |

| ~680 | Medium | C-Br stretch | Characteristic absorption for a benzylic C-Br bond. |

dot

Caption: The basic principle of IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 2-(3-(bromomethyl)phenyl)acetic acid, Electron Ionization (EI) would be a suitable technique.

Predicted Mass Spectrum (EI):

| m/z | Relative Intensity | Assignment | Rationale |

| 228/230 | High | [M]⁺ | Molecular ion peak. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 m/z units. |

| 149 | High | [M-Br]⁺ | Loss of a bromine radical, a common fragmentation pathway for benzylic bromides. |

| 91 | Very High | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl-containing compounds. |

| 45 | Medium | [COOH]⁺ | Fragment corresponding to the carboxylic acid group. |

dot

Caption: A plausible MS fragmentation pathway.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 2-(3-(bromomethyl)phenyl)acetic acid.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024).

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying a Fourier transform, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount (~1 mg) of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a blank KBr pellet.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition: Acquire the mass spectrum over a mass range of m/z 40-300 using an electron energy of 70 eV.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Conclusion

This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectra of 2-(3-(bromomethyl)phenyl)acetic acid. By leveraging data from structurally related compounds, we have established a reliable spectroscopic profile for this important synthetic intermediate. The protocols outlined herein offer a standardized approach for the experimental characterization of this molecule. Adherence to these analytical principles will ensure the quality and consistency of 2-(3-(bromomethyl)phenyl)acetic acid used in research and development, ultimately contributing to the integrity of the final pharmaceutical products.

References

- Supporting Information for Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. (n.d.).

- 2-(3-(Bromomethyl)phenyl)acetic acid. (n.d.). 001CHEMICAL.

- Synthesis and Characterization of 2-[3-(bromomethyl)phenyl]thiophene: A Technical Guide. (n.d.). Benchchem.

- 2-[3-(Bromomethyl)phenyl]acetic acid 95.00% | CAS: 118647-53-3. (n.d.). AChemBlock.

-

4-(Bromomethyl)phenylacetic acid. (n.d.). PubChem. Retrieved from [Link]

- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.

- Phenylacetic Acid at BMRB. (n.d.). BMRB.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). (n.d.). HMDB.

- 4-(BROMOMETHYL)PHENYLACETIC ACID(13737-36-5) IR Spectrum. (n.d.). ChemicalBook.

- 118647-53-3|2-(3-(Bromomethyl)phenyl)acetic acid. (n.d.). BLDpharm.

-

Phenylacetic acid, MS. (n.d.). MassBank. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-(3-(Bromomethyl)phenyl)acetic Acid for Research and Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for 2-(3-(Bromomethyl)phenyl)acetic acid (CAS No. 118647-53-3), a key reagent in pharmaceutical synthesis and chemical research. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals actively working with this compound.

Understanding the Compound: Identification and Properties

2-(3-(Bromomethyl)phenyl)acetic acid is a solid organic compound. Its reactivity is largely dictated by the presence of a carboxylic acid group and a benzylic bromide. The benzylic bromide is a potent alkylating agent and is responsible for much of the compound's biological and toxicological activity, while the carboxylic acid moiety imparts acidic properties.

| Identifier | Value |

| IUPAC Name | 2-(3-(bromomethyl)phenyl)acetic acid |

| CAS Number | 118647-53-3[1][2][3][4] |

| Molecular Formula | C₉H₉BrO₂[3] |

| Molecular Weight | 229.07 g/mol [3] |

| Physical State | Solid |

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards is the foundation of safe handling. Based on available safety data sheets, 2-(3-(Bromomethyl)phenyl)acetic acid is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The Globally Harmonized System (GHS) classification provides a clear and standardized summary of the potential hazards.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[1] |

Source: CymitQuimica Safety Data Sheet[1]

The causality behind these classifications lies in the compound's chemical nature. The bromomethyl group can alkylate biological macromolecules, leading to cellular damage and irritation. If inhaled, the dust can irritate the mucous membranes and respiratory tract.[1][5] Skin and eye contact can lead to inflammation and irritation due to its acidic nature and alkylating potential.[1][5]

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection and proper use of PPE are non-negotiable when handling this compound. The goal is to create a barrier between the researcher and the chemical, a system that validates safety at every step.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use. | Prevents skin contact and irritation. The benzylic bromide can be absorbed through the skin. |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a splash hazard. | Protects against dust particles and accidental splashes, preventing serious eye irritation.[1] |

| Skin and Body Protection | A flame-retardant lab coat. Additional protective clothing may be necessary based on the scale of the operation. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[6][7] If a fume hood is not available or if dust levels are high, a NIOSH-approved particulate respirator (e.g., N95) is required. | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][5] |

Standard Operating Protocol for Safe Handling

A systematic approach to handling minimizes risk. Do not deviate from established protocols.

Preparation:

-

Risk Assessment: Before beginning any new procedure, perform a risk assessment specific to the planned experiment.

-

Fume Hood Verification: Ensure the chemical fume hood is functioning correctly (check airflow monitor).

-

PPE Donning: Put on all required PPE as specified in the table above.

Handling:

-

Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain dust.

-

Transfers: Use spatulas or other appropriate tools for transferring the solid. Avoid creating dust. If dissolving, add the solid slowly to the solvent.

-

Housekeeping: Keep the work area clean and uncluttered. Immediately clean up any small spills (see Section 5).

Post-Handling:

-

Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then water.

-

Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a designated hazardous waste container.

-

PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contamination of skin and clothing.

-

Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5][7] Do not eat, drink, or smoke in the laboratory area.[1]

Emergency Procedures: Spill and Exposure Management

Rapid and correct response during an emergency is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][6][8]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][5][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15-20 minutes. Seek immediate medical attention.[1][5][8]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[1]

Small-Scale Spill Cleanup Protocol (Solid Material)

This protocol is for small spills (<5 grams) within a chemical fume hood. For larger spills or spills outside of a fume hood, evacuate the area and contact institutional safety personnel.

-

Alert Personnel: Notify others in the immediate area of the spill.

-

Containment: Ensure the spill is contained within the fume hood.

-

PPE: Ensure you are wearing the appropriate PPE.

-

Cleanup:

-

Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[1][9]

-